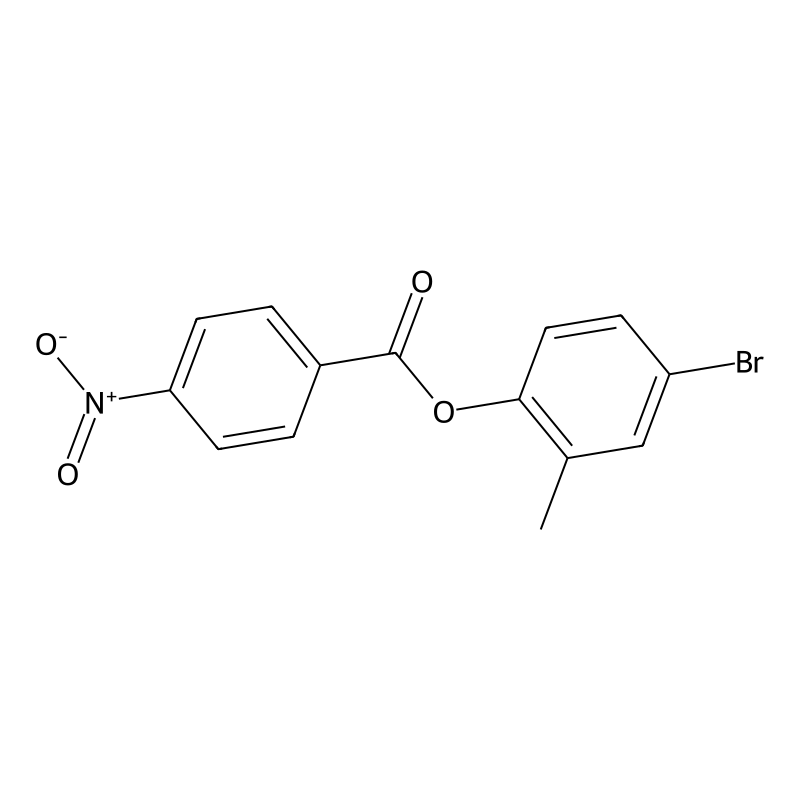

4-bromo-2-methylphenyl 4-nitrobenzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-bromo-2-methylphenyl 4-nitrobenzoate is an organic compound with the chemical formula and a molecular weight of approximately 336.14 g/mol. It is characterized by the presence of a bromine atom and a nitro group, which contribute to its chemical reactivity and potential biological activity. This compound appears as a yellow solid and is primarily utilized in organic synthesis due to its unique structural features that allow for various functionalization reactions .

The chemical reactivity of 4-bromo-2-methylphenyl 4-nitrobenzoate can be attributed to its electrophilic aromatic substitution capabilities, which are enhanced by the presence of the nitro group. Common reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Reduction: The nitro group can undergo reduction to form amino derivatives, which are valuable in pharmaceutical applications.

- Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol .

The synthesis of 4-bromo-2-methylphenyl 4-nitrobenzoate typically involves several steps:

- Bromination: Starting from 2-methylphenol, bromination is performed to introduce the bromine substituent at the para position.

- Nitration: The resulting bromo compound is then nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the para position relative to the ester group.

- Esterification: Finally, the compound is treated with benzoic acid or its derivative in the presence of an acid catalyst to form the ester linkage .

4-bromo-2-methylphenyl 4-nitrobenzoate finds applications primarily in:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new drugs targeting various diseases.

- Chemical Research: Its unique structure makes it a subject of interest for studies in reactivity and mechanism exploration in organic chemistry .

Interaction studies involving 4-bromo-2-methylphenyl 4-nitrobenzoate may focus on its reactivity with biological macromolecules or other small molecules. Preliminary investigations could include:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetic properties.

- Metabolic Pathway Analysis: Evaluating how this compound is metabolized in biological systems could reveal potential toxicological effects or beneficial metabolic pathways .

Several compounds share structural similarities with 4-bromo-2-methylphenyl 4-nitrobenzoate. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 4-bromo-2-nitrobenzoate | Methyl ester instead of phenyl | Known for higher solubility in organic solvents |

| 4-bromo-2-chlorophenyl 4-nitrobenzoate | Chlorine substituent instead of methyl | Exhibits different reactivity patterns |

| 2-Bromo-5-nitrophenyl acetate | Acetate instead of benzoate | Potentially different biological activities |

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity. The unique combination of bromine and nitro groups in 4-bromo-2-methylphenyl 4-nitrobenzoate may confer distinct properties not found in its analogs .